6-Amino-5-(piperidin-1-ylmethyl)pyrimidin-2(1H)-one vs. Morpholine Analog: 6‑Fold Higher Lipophilicity (LogP) Drives Differential Membrane Partitioning
The piperidine-substituted compound (CAS 919524-55-3) has a predicted LogP of +0.86, whereas the morpholine analog (CAS 919524-54-2) has a predicted LogP of −0.30 . This 1.16 log-unit difference corresponds to a >10‑fold increase in octanol/water partition coefficient and places the piperidine derivative in a more favorable range for passive membrane permeability (optimal LogP 0–3 for CNS drugs) [1].
| Evidence Dimension | Octanol/Water Partition Coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 0.86 (chemsrc.com) |
| Comparator Or Baseline | 5-(Morpholinomethyl)cytosine (CAS 919524-54-2): LogP = −0.30 (chemsrc.com) |
| Quantified Difference | ΔLogP = +1.16; >10‑fold difference in partition coefficient |
| Conditions | Predicted LogP derived from ACD/Labs or similar algorithm as reported on chemsrc.com |
Why This Matters
For cell-based assays or in vivo studies, the piperidine analog's markedly higher lipophilicity can translate into superior passive membrane permeability relative to the morpholine analog, making it a preferred scaffold when intracellular target engagement is required.
- [1] Pajouhesh, H. & Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2, 541–553 (2005). View Source
